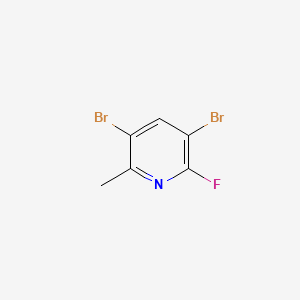

3,5-Dibromo-2-fluoro-6-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dibromo-2-fluoro-6-methylpyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various organic compounds. The presence of multiple halogens in the molecule makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyridines, including compounds similar to 3,5-dibromo-2-fluoro-6-methylpyridine, has been explored in several studies. For instance, the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was achieved through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by a reaction with trimethylborate and subsequent Suzuki reactions to introduce additional substituents . Another study reported the synthesis of halogen-rich pyridine intermediates using halogen dance reactions, which could be relevant for the synthesis of 3,5-dibromo-2-fluoro-6-methylpyridine .

Molecular Structure Analysis

While the specific molecular structure of 3,5-dibromo-2-fluoro-6-methylpyridine is not directly discussed in the provided papers, related compounds have been characterized using various analytical techniques. For example, 3,5-diferrocenylpyridine was synthesized and characterized using high-resolution mass spectrometry, infrared spectroscopy, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3,5-dibromo-2-fluoro-6-methylpyridine.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is well-documented, with various reactions being used to functionalize these molecules. Chemoselective amination of a related compound, 5-bromo-2-chloro-3-fluoropyridine, was achieved using palladium catalysis, which could be relevant for modifying 3,5-dibromo-2-fluoro-6-methylpyridine . Additionally, the radiosynthesis of 2-amino-5-fluoropyridines from bromopyridines via palladium-catalyzed amination was reported, indicating the potential for radio-labeling of similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dibromo-2-fluoro-6-methylpyridine can be inferred from related compounds. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involved reactions under various conditions, which could provide insights into the stability and reactivity of the bromo, fluoro, and methyl groups in the pyridine ring . The electrochemical properties of 3,5-diferrocenylpyridine and its palladium complex were studied, suggesting that the electronic properties of halogenated pyridines can be probed using electrochemical methods .

Scientific Research Applications

Chemical Synthesis and Functionalization

3,5-Dibromo-2-fluoro-6-methylpyridine is used in various chemical syntheses and functionalizations. For example, it is used in the synthesis of cognition-enhancing drugs, such as 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), which enhances acetylcholine release (Pesti et al., 2000). Additionally, fluoropyridines, including derivatives of 3,5-Dibromo-2-fluoro-6-methylpyridine, are increasingly applied in medical imaging, particularly in Positron Emission Tomography (PET) (Carroll et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 3,5-Dibromo-2-fluoro-6-methylpyridine are explored for their potential as drug candidates. For instance, certain pyridine derivatives are studied as selective antagonists at human and rat A3 adenosine receptors, which could have therapeutic implications (Li et al., 1999).

Environmental Studies

In environmental studies, compounds like fluroxypyr (a derivative of 3,5-Dibromo-2-fluoro-6-methylpyridine) are examined for their biodegradation in soils. This research is crucial for understanding the environmental impact and fate of such compounds, especially in relation to soil and crop contamination (Tao et al., 2011).

Material Science and Crystallography

In material science and crystallography, derivatives of 3,5-Dibromo-2-fluoro-6-methylpyridine are utilized to understand the molecular structures and properties of various compounds. These studies contribute to the development of new materials with specific characteristics (Klein et al., 2019).

Drug Metabolism and Pharmacokinetics

Research on drug metabolism and pharmacokinetics also involves compounds derived from 3,5-Dibromo-2-fluoro-6-methylpyridine. For instance, studies have been conducted on the pharmacokinetics of certain ALK5 inhibitors, which can have implications for treating fibrosis and cancer (Kim et al., 2008).

Safety and Hazards

properties

IUPAC Name |

3,5-dibromo-2-fluoro-6-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOBKZCUSSJOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650477 |

Source

|

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-fluoro-6-methylpyridine | |

CAS RN |

632628-07-0 |

Source

|

| Record name | 3,5-Dibromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328840.png)

![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)

![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B1328845.png)